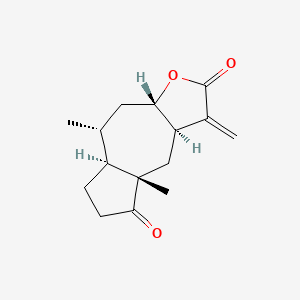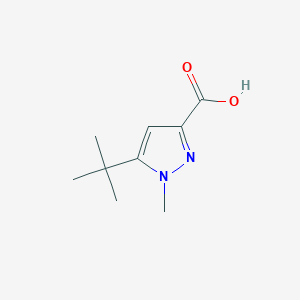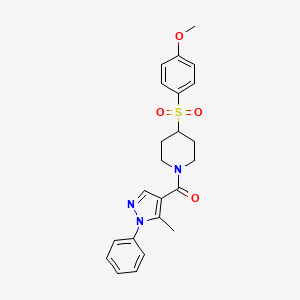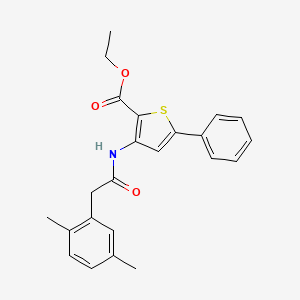
Graveolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Graveolide is a sesquiterpene lactone . It is a decahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8 and a methylidene group at position 3 . It has been isolated from the aerial parts of Inula hupehensis .
Molecular Structure Analysis
Graveolide has a molecular formula of C15H20O3 . Its average mass is 248.318 Da and its monoisotopic mass is 248.141251 Da . It has 5 defined stereocentres .Wissenschaftliche Forschungsanwendungen
Mosquitocidal, Nematicidal, and Antifungal Activities : Graveolide, among other compounds isolated from Apium graveolens seeds, has been found to exhibit mosquitocidal, nematicidal, and antifungal activities. These compounds showed significant mortality rates against nematodes and mosquito larvae, as well as inhibitory effects on the growth of Candida species (Momin & Nair, 2001).
Cytotoxic and Antibacterial Properties : Inula graveolens, containing graveolide, has demonstrated cytotoxic and antibacterial properties. This suggests potential applications in developing treatments against certain types of cancer and bacterial infections (Topçu et al., 1993).
Essential Oil Composition and Antimicrobial Activities : Graveolide was identified in the chemical composition of Ruta graveolens essential oils. These oils exhibited significant antimicrobial activities, indicating potential uses in managing microbial infections (Attia et al., 2018).
Chemotaxonomic Significance : The isolation of graveolide from Cremanthodium brunneo-pilosum and its chemotaxonomic implications were studied. This has relevance for understanding plant relationships and evolutionary biology (He et al., 2015).
Biodegradation Enhancement : In a study investigating the enhancement of polycyclic aromatic hydrocarbons (PAHs) biodegradation, Apium graveolens (which contains graveolide) was found to be effective. This suggests graveolide's potential role in environmental remediation, particularly in PAH-contaminated soils (Yi & Crowley, 2007).
Synthetic Applications : Research has also focused on the stereoselective synthesis of graveolide, indicating its significance in organic chemistry and potential applications in synthesizing complex molecules (Majetich et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYPAZZUYXYTC-SCGWIAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Graveolide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2640997.png)


![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)

![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)

![3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2641012.png)
